molecular formula C15H10O B14409944 5H-Cyclohepta[A]azulen-5-one CAS No. 85239-12-9

5H-Cyclohepta[A]azulen-5-one

Cat. No.: B14409944
CAS No.: 85239-12-9
M. Wt: 206.24 g/mol
InChI Key: KNKKMMYENPBAIV-UHFFFAOYSA-N
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Description

Significance of the Azulene (B44059) Core in Extended π-Systems

The azulene core, with its fused five- and seven-membered rings, is a crucial building block in the design of novel non-benzenoid polycyclic aromatic hydrocarbons (PAHs). rsc.org This core structure, being the smallest non-alternant, non-benzenoid aromatic compound, consists of an electron-rich five-membered ring and an electron-deficient seven-membered ring. beilstein-journals.org This charge separation results in a significant dipole moment. beilstein-journals.orgmdpi.com

The incorporation of the azulene unit into larger, π-extended systems has been a subject of intense research. mpg.de This is because the azulene core can modulate the electronic structures, molecular orbital characteristics, and geometries of the parent π-systems, leading to novel chemical and physical properties. mpg.de These properties include a narrow energy gap and unique reactivity patterns, with electrophilic substitutions typically occurring at the 1- and 3-positions and nucleophilic additions at the 2-, 4-, 6-, and 8-positions. nih.gov The development of azulene-based materials has shown promise in the field of organic electronics, such as in hole-transporting materials for perovskite solar cells. acs.orgresearchgate.net

Overview of Cyclohepta[a]azulenone Structural Motifs

The structural motif of 5H-Cyclohepta[a]azulen-5-one is characterized by the fusion of a cycloheptatrienone ring system to an azulene core. The synthesis of such complex structures often involves multi-step procedures. A common starting material for the synthesis of related benz[a]azulene (B15497227) compounds is 2H-cyclohepta[b]furan-2-one and its derivatives. mdpi.com The [8+2] cycloaddition reaction of these precursors with enamines is a well-established method for constructing the azulene framework. nih.govmdpi.comresearchgate.net

The reactivity and stability of these fused systems are influenced by the position of annulation. For instance, studies on benzocyclohepta[a]azulenylium ions have shown that the stability of the cation is dependent on where the benzene (B151609) ring is fused to the cyclohepta[a]azulenylium ion moiety. nih.gov The electronic spectra of related compounds, such as 5H-benzocyclohepta[6,7-a]azulen-5-one, have been studied to understand their spectral characteristics. nih.gov The development of synthetic methods for these and other azulene-fused systems continues to be an active area of research, with potential applications in materials science and medicinal chemistry. dntb.gov.uaresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85239-12-9

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

tricyclo[8.5.0.02,8]pentadeca-1,4,6,8,10,12,14-heptaen-3-one

InChI

InChI=1S/C15H10O/c16-14-9-5-4-7-12-10-11-6-2-1-3-8-13(11)15(12)14/h1-10H

InChI Key

KNKKMMYENPBAIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=CC=CC(=O)C3=C2C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 5h Cyclohepta a Azulen 5 One and Its Derivatives

Direct Synthesis Approaches

Direct synthetic modifications of the 5H-Cyclohepta[a]azulen-5-one framework provide efficient pathways to complex polycyclic aromatic systems and novel heterocyclic structures. These methods leverage the inherent reactivity of the azulene (B44059) core.

Reactions Involving Haloketenes with 5H-Cyclohepta[a]azulen-5-ones

A notable application of 5H-Cyclohepta[a]azulen-5-ones is their reaction with haloketenes to construct extended π-electron systems. mdpi.comnih.gov Yasunami, Fujimori, and their colleagues developed a facile synthesis of dicyclohepta[cd,gh]pentalene, a pyrene (B120774) isomer, through the cyclization of 5H-cyclohept[a]azulen-5-one with haloketenes. mdpi.comnih.govmdpi.com

The synthetic precursor, 5H-cyclohept[a]azulen-5-one, can be prepared via a two-step process starting from 1,2-dihydropentalene. nih.gov The reaction with chloroketene, generated in situ, leads to the formation of a lactone intermediate, which upon treatment with a base like triethylamine (B128534) (Et₃N), yields the target dicyclohepta[cd,gh]pentalene compounds. mdpi.com This reaction provides a direct route to bridged researchgate.netannulene systems. mdpi.com

Table 1: Synthesis of Dicyclohepta[cd,gh]pentalenes from 5H-Cyclohept[a]azulen-5-ones

Starting Material Reagent Intermediate Final Product Reference
5H-Cyclohept[a]azulen-5-one Chloroketene Lactone adduct Dicyclohepta[cd,gh]pentalene mdpi.comnih.govmdpi.com

Reactions with Sulfur Ylides for Novel Heterocyclic Systems

The reaction of this compound with sulfur ylides has been shown to produce novel heterocyclic systems. mdpi.comnih.gov Sulfur ylides are versatile reagents in organic synthesis, known for their ability to form new carbon-carbon and carbon-heteroatom bonds, often leading to the construction of cyclic compounds. mdpi.comrsc.org

A study by Yasunami, Takagi, and Takase detailed the reaction of 5H-cyclohept[a]azulen-5-one with a sulfur ylide, which resulted in the formation of a new heterocyclic system. mdpi.comnih.gov This transformation highlights the utility of sulfur ylides in expanding the structural diversity of azulene-based compounds beyond simple functionalization. mdpi.comnih.gov The nucleophilic character of the ylidic carbon allows for initial attack on the carbonyl group of the azulen-5-one, initiating a cascade of reactions that culminates in the heterocyclic product. mdpi.com

Synthetic Routes via Precursor Compounds

The construction of the this compound system and its derivatives often relies on the strategic use of precursor molecules that can be elaborated into the target azulene framework.

Utilization of 2H-Cyclohepta[b]furan-2-ones

2H-Cyclohepta[b]furan-2-ones are highly valuable and frequently utilized precursors for the synthesis of a wide array of azulene derivatives. mdpi.comnih.govdntb.gov.ua These compounds serve as versatile building blocks, reacting with various reagents to construct the azulene skeleton efficiently. mdpi.comresearchgate.net Their utility stems from their ability to participate in cycloaddition reactions, which form the fused five- and seven-membered ring system characteristic of azulenes. mdpi.comnih.gov

The [8+2] cycloaddition is a cornerstone of azulene synthesis from 2H-cyclohepta[b]furan-2-ones. mdpi.comnih.gov In this reaction, the 2H-cyclohepta[b]furan-2-one acts as the 8π component, reacting with a 2π component to form the azulene ring system. mdpi.comresearchgate.net

A widely used method, known as the Yasunami-Takase method, involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines. mdpi.comnih.gov The reaction proceeds through an initial [8+2] cycloaddition to form a strained intermediate, which then undergoes decarboxylation. nih.govresearchgate.net The resulting aminohydroazulene intermediate can sometimes be isolated but typically undergoes deamination to yield the thermodynamically stable azulene product. nih.gov This method is particularly effective for introducing various substituents onto the five-membered ring of the azulene core. nih.gov

Table 2: Mechanism of [8+2] Cycloaddition with Enamines

Step Description Intermediate
1 [8+2] Cycloaddition Strained bicyclic adduct
2 Decarboxylation Aminohydroazulene

2H-Cyclohepta[b]furan-2-ones also react with various electron-rich olefins and their analogues, such as enol ethers and acetals, to produce multiply functionalized azulenes. mdpi.comnih.gov These reactions also proceed via an [8+2] cycloaddition mechanism, similar to that observed with enamines. mdpi.comnih.gov

The nature of the resulting azulene derivative is highly dependent on the specific enol ether used. mdpi.com For example:

Vinyl ethers yield 1,2-disubstituted azulenes. mdpi.com

Dihydrofurans produce 1-azulenylethanol derivatives. mdpi.com

Dihydropyrans result in 1-azulenylpropanol derivatives. mdpi.com

The reaction mechanism involves the initial [8+2] cycloaddition to give a strained intermediate, which is then decarboxylated. mdpi.comnih.gov Subsequent elimination of an alcohol molecule leads to the final azulene product. mdpi.comnih.gov Reactions with acetals, typically conducted at high temperatures (160–190 °C), are also effective for synthesizing azulenes with functional groups on the five-membered ring. mdpi.comscispace.com

Table 3: Products from Reactions of 2H-Cyclohepta[b]furan-2-ones with Electron-Rich Olefins

Olefin Type Example Reagent Product Type Reference
Vinyl Ether Vinyl ethyl ether 1,2-Disubstituted azulene mdpi.com
Cyclic Enol Ether Dihydrofuran 1-Azulenylethanol derivative mdpi.com
Cyclic Enol Ether Dihydropyran 1-Azulenylpropanol derivative mdpi.com
Reactions with Active Methylenes

The reaction of 2H-cyclohepta[b]furan-2-ones with active methylene (B1212753) compounds is a foundational method for synthesizing 2-amino- and 2-hydroxyazulene (B91678) derivatives. nih.govmdpi.com This reaction typically occurs in the presence of a base, such as sodium ethoxide or triethylamine. nih.gov

Historically, it was known that 2-methoxy- and 2-chlorotropones react directly with active methylenes to yield azulene derivatives. However, it was later clarified that 2H-cyclohepta[b]furan-2-ones are the crucial intermediates in this transformation. nih.gov The reaction of tropone (B1200060) derivatives bearing a leaving group at the 2-position with compounds like malononitrile (B47326) or cyanoacetate (B8463686) provides a direct route to functionalized azulenes. nih.gov

When 2H-cyclohepta[b]furan-2-ones react with active methylenes like malononitrile or cyanoacetamide, the corresponding 2-aminoazulene derivatives are formed as the primary products. nih.gov This method is particularly valuable for introducing amino or hydroxy groups at the 2-position, which can then be converted to other functional groups. nih.gov

Reactant 1Reactant 2 (Active Methylene)BaseProduct TypeRef
2H-Cyclohepta[b]furan-2-one derivativeMalononitrileEtONa or t-BuNH₂2-Aminoazulene derivative nih.gov
2H-Cyclohepta[b]furan-2-one derivativeCyanoacetamideEtONa or t-BuNH₂2-Aminoazulene derivative nih.gov
2-ChlorotroponeDiethyl malonateEtONa2-Hydroxyazulene derivative (via intermediate) nih.gov
Reactions with Enamines (Yasunami-Takase Method)

The reaction of 2H-cyclohepta[b]furan-2-ones with enamines, known as the Yasunami-Takase method, is one of the most efficient and frequently utilized procedures for azulene synthesis. mdpi.com This method allows for the introduction of a wide variety of substituents onto the five-membered ring of the azulene core during its formation. mdpi.com

The reaction proceeds via an [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one and the enamine. mdpi.com This initial cycloaddition forms a strained, bridged intermediate. mdpi.com To relieve this strain, the intermediate undergoes decarboxylation, yielding an aminohydroazulene intermediate. In some cases, this aminohydroazulene can be isolated as a stable compound. The final step is the aromatization of this intermediate through deamination, which results in the thermodynamically stable azulene product. mdpi.com

This methodology is versatile, utilizing enamines prepared from a wide range of aldehydes and ketones to produce variously substituted azulene derivatives. mdpi.com

Reactions with Silyl (B83357) Enol Ethers

Similar to enamines, silyl enol ethers serve as electron-rich olefins that can react with 2H-cyclohepta[b]furan-2-ones to form the azulene skeleton. nih.govmdpi.com The reaction mechanism is analogous to that of enamines and enol ethers, proceeding through an [8+2] cycloaddition pathway. nih.govmdpi.com

This cycloaddition reaction is a key strategy for synthesizing a variety of azulene derivatives. The versatility of available silyl enol ethers allows for the introduction of diverse substitution patterns on the newly formed five-membered ring.

Tropone-Based Cyclization Strategies

Tropone-based strategies are central to the synthesis of many azulene derivatives, including the scaffold of this compound. These methods often involve the initial conversion of a tropone derivative into a more reactive intermediate, which then undergoes cyclization to form the azulene ring system. nih.gov

A prevalent strategy involves the use of tropones with a suitable leaving group, such as a halogen or methoxy (B1213986) group, at the 2-position. nih.gov As previously mentioned, these 2-substituted tropones react with active methylene compounds in the presence of a base. The key step in this process is the formation of a 2H-cyclohepta[b]furan-2-one intermediate, which subsequently reacts with another equivalent of the active methylene compound or other nucleophiles to build the five-membered ring of the azulene. nih.gov This approach highlights a cycloaddition-based pathway where the tropone system provides the seven-membered ring and the reaction partner provides the atoms for the five-membered ring. nih.gov The synthesis of azulene derivatives from tropolone (B20159) (2-hydroxycyclohepta-2,4,6-trienone) also represents a time-efficient and cost-effective procedure.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all components, offer significant advantages in terms of synthetic efficiency. While MCRs for the de novo synthesis of the azulene ring are not widely reported, they have been effectively used to create complex azulene derivatives starting from the azulene core itself.

A notable example is a three-component reaction involving an azulene, an aryl glyoxal, and a 1,3-dicarbonyl compound. rsc.org This reaction provides a straightforward route to a variety of functionalized azulene derivatives. Furthermore, the products of this MCR can undergo subsequent transformations to generate more complex azulene–heterocycle conjugates. rsc.org This approach demonstrates the power of MCRs in the late-stage functionalization of the azulene skeleton. researchgate.net

Component 1Component 2Component 3Product TypeRef
AzuleneAryl glyoxal1,3-Dicarbonyl compoundFunctionalized azulene derivative rsc.org

Formation Mechanisms in Gas-Phase Environments

Beyond laboratory synthesis, the formation of azulene and its isomer, naphthalene, is of significant interest in astrophysics and combustion chemistry. These polycyclic aromatic hydrocarbons (PAHs) are thought to form in high-temperature environments like the circumstellar envelopes of carbon-rich stars and in combustion flames. rsc.org Understanding the gas-phase mechanisms that lead to these molecules is crucial for modeling these complex chemical environments.

The gas-phase preparation of azulene can occur under single-collision conditions, even at the low temperatures found in molecular clouds like the Taurus Molecular Cloud-1 (TMC-1). rsc.org This suggests the existence of efficient, barrierless reaction pathways.

Mechanistic Insights into Azulene Formation (e.g., Fulvenallenyl Addition Cyclization Aromatization (FACA) Mechanism)

One of the key proposed mechanisms for the gas-phase formation of azulene is the Fulvenallenyl Addition Cyclization Aromatization (FACA) mechanism. rsc.org This pathway represents a versatile and efficient concept for building the azulene moiety and understanding the molecular mass growth of saddle-shaped aromatics and carbonaceous nanoparticles.

The FACA mechanism involves the resonantly stabilized fulvenallenyl radical (C₇H₅•). rsc.org This radical, which consists of a five-membered ring and an allenic side chain, is proposed to be a critical intermediate in the formation of PAHs. rsc.org It can be generated at high temperatures (~1000 K) from fulvenallene (C₇H₆) or via other pathways in interstellar environments. rsc.org

The reaction between the fulvenallenyl radical and another small hydrocarbon radical, such as the propargyl radical (C₃H₃•), can lead to the formation of both azulene and naphthalene. rsc.org This barrierless reaction is a prime example of a process involving two resonantly stabilized free radicals that can efficiently produce complex aromatic structures. rsc.org The FACA mechanism provides a foundational concept for the systematic build-up of more complex, functionalized, and substituted azulenes in the gas phase, contributing to the chemical inventory of the universe. rsc.org

Relevance to Complex Polycyclic Aromatic Hydrocarbon Evolution

This compound is a key building block for creating larger, more complex polycyclic aromatic hydrocarbons (PAHs). Its chemical framework allows for annulation strategies that extend the π-conjugated system, leading to novel structures with unique electronic and optical properties. Research groups have demonstrated that this ketone is a versatile starting material for achieving a series of azulene-based PAHs, such as bridged mdpi.com annulenes. mdpi.com The synthetic routes starting from this compound are instrumental in accessing complex topologies that are otherwise difficult to prepare, thereby advancing the field of non-benzenoid PAH chemistry.

Derivatization and Annulation Strategies

The strategic functionalization of this compound is central to the synthesis of a variety of complex polycyclic compounds. The carbonyl group and the azulene core provide reactive sites for annulation reactions, enabling the construction of new fused-ring systems.

A significant application of this compound is in the synthesis of azuleno[2,1,8-ija]azulene systems. Research conducted by Morita, Takase, and their collaborators has established a synthetic pathway to these bridged annulenes. mdpi.com The methodology involves the reaction of 5H-Cyclohepta[a]azulen-5-ones with chloroketene. mdpi.com This reaction proceeds through a lactone intermediate, which upon treatment with triethylamine (Et₃N), yields the target azuleno[2,1,8-ija]azulene framework. mdpi.com This route provides a valuable method for constructing these complex, non-alternant hydrocarbons. mdpi.com

A facile and novel approach for the synthesis of dicyclohepta[cd,gh]pentalenes has been developed utilizing this compound as the starting material. This method, pioneered by Yasunami and colleagues, involves the cyclization of the parent ketone with haloketenes. nih.gov This reaction provides an efficient pathway to this unique pyrene isomer, which can be considered a bridged mdpi.com annulene. mdpi.com

Table 1: Synthesis of Dicyclohepta[cd,gh]pentalene

Starting Material Reagent Product Reference

The this compound skeleton can be elaborated to include fused heterocyclic rings. A notable reaction involves the treatment of this compound with a sulfur ylide, specifically ethyl dimethyl sulfinylidene acetate (B1210297) (EDSA). nih.gov This reaction leads to the formation of a new heterocyclic system, demonstrating a pathway to introduce sulfur-containing rings onto the azulene framework. nih.gov The reaction with the sulfur ylide reportedly produces the heterocyclic product in a high yield of 98%. nih.gov

Reactivity and Reaction Mechanisms

Reactivity of the Carbonyl Group

The carbonyl group in 5H-Cyclohepta[a]azulen-5-one is a key site for nucleophilic attack, enabling a variety of transformations.

The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an exocyclic double bond. libretexts.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or, more commonly accepted, an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org

Reactant 1Reactant 2ProductReaction Type
This compoundPhosphorus Ylide (Wittig Reagent)Alkene derivativeWittig Reaction

Electrophilic and Nucleophilic Reactivity of the Azulene (B44059) Moiety

The azulene core of the molecule exhibits distinct reactivity towards both electrophiles and nucleophiles, a consequence of its unique electronic structure. nih.gov Azulene's resonance structures depict a cyclopentadienyl (B1206354) anion fused to a tropylium (B1234903) cation, leading to a significant dipole moment and distinct regions of electron excess and deficiency. nih.gov

The inherent electronic asymmetry of the azulene nucleus dictates the regioselectivity of substitution and addition reactions. nih.govresearchgate.net

Electrophilic Substitution: The five-membered ring of the azulene moiety is electron-rich, making it the preferred site for electrophilic attack. nih.gov Specifically, positions 1 and 3 are the most nucleophilic and are where electrophilic substitution reactions predominantly occur. nih.gov

Nucleophilic Addition: Conversely, the seven-membered ring is electron-deficient and thus susceptible to nucleophilic attack. nih.govmdpi.com The primary sites for nucleophilic addition are positions 4, 6, and 8. nih.gov In some instances, nucleophilic attack can also occur at the 2-position of the five-membered ring. nih.gov

Reaction TypePreferred Position(s)RingElectronic Character
Electrophilic Substitution1 and 3Five-memberedElectron-rich
Nucleophilic Addition4, 6, and 8Seven-memberedElectron-deficient

Oxidative Reactions

The azulene framework can undergo oxidation, leading to the formation of quinone-type structures.

Oxidation of this compound can lead to the formation of azulenequinones. vdoc.pubacs.org For instance, the oxidation of certain azulene derivatives with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can induce aromatization to yield azulenobenzotropones. nih.gov

Cycloaddition and Pericyclic Reactions

This compound and its derivatives can participate in cycloaddition and pericyclic reactions, which are concerted processes involving a cyclic transition state. mdpi.commsu.eduebsco.comscribd.comlibretexts.org These reactions are valuable for the construction of complex polycyclic systems. mdpi.comuni-konstanz.de

One notable example is the reaction of 5H-cyclohept[a]azulen-5-ones with haloketenes, which proceeds via a cycloaddition pathway to furnish dicyclohepta[cd,gh]pentalene derivatives. mdpi.com The reaction of 2H-cyclohepta[b]furan-2-ones, precursors to azulene systems, with various dienophiles in [8+2] cycloaddition reactions is a common strategy for synthesizing functionalized azulenes. nih.govmdpi.com These reactions can be triggered thermally or photochemically. ebsco.comscribd.comlibretexts.org The stereospecificity of these reactions makes them powerful tools in organic synthesis. msu.edu

Reaction TypeDescription
Cycloaddition A concerted reaction where two π-electron systems combine to form a cyclic compound with two new σ-bonds. msu.edulibretexts.org
Electrocyclic An intramolecular pericyclic reaction involving the rearrangement of π-electrons in a conjugated system to form a cyclic product with a new σ-bond. msu.eduscribd.com
Sigmatropic An intramolecular rearrangement where a σ-bond migrates across a π-system to a new position. libretexts.org

Intramolecular Pericyclization of Azulene-Substituted Thioketones

While direct studies on the intramolecular pericyclization of the thioketone analogue of this compound are not extensively documented, research on related azulene-substituted thioketones provides significant insights into the potential reaction pathways. The pericyclization of aromatic thioketones can proceed under thermal or photochemical conditions, often leading to the formation of condensed thiophene (B33073) derivatives. acs.org

A study on 1-thiobenzoylazulene and di(1-azulenyl) thioketone revealed that the success of intramolecular pericyclization is highly dependent on the substitution pattern of the azulene ring. acs.org It was observed that thioketones bearing a 3-alkyl substituent on the azulene ring underwent the expected pericyclization reaction under both thermal and acid-catalyzed conditions. acs.org In contrast, the unsubstituted 1-azulenyl thioketones resulted in a complex mixture of products under similar conditions. acs.org This suggests that steric or electronic effects of the substituent at the 3-position are crucial for directing the cyclization pathway and preventing competing side reactions. The high reactivity of the 1- and 3-positions of the azulene nucleus towards electrophiles is a well-known characteristic that can lead to undesired condensation reactions in the absence of a blocking group. acs.org

The reaction of di(1-azulenyl) ketones with Lawesson's reagent, a common thionating agent, has been shown to directly yield pericyclized products in some cases, bypassing the isolation of the intermediate thioketone. acs.org This indicates that the thioketone, once formed, can be highly reactive and prone to subsequent intramolecular reactions. The products of these pericyclization reactions, such as 3H-Azuleno[8,1-b,c]thiophenes, are themselves interesting fused-ring systems. acs.org

Based on these findings, it can be inferred that the thioketone derived from this compound would likely require appropriate substitution on the azulene moiety to achieve a clean intramolecular pericyclization.

Table 1: Intramolecular Pericyclization of Azulene-Substituted Thioketones

Starting Material Conditions Outcome Reference
1-Thiobenzoylazulene (with 3-alkyl substituent) Thermal, Acid-catalyzed Pericyclization product acs.org
1-Thiobenzoylazulene (unsubstituted) Thermal, Acid-catalyzed Complex mixture acs.org
Di(1-azulenyl) thioketone (with 3-alkyl substituent) Thermal, Acid-catalyzed Pericyclization product acs.org
Di(1-azulenyl) ketone Lawesson's reagent Pericyclization product acs.org

Exploration of [2+2] Cycloaddition Reactions

The carbonyl group in ketones is known to participate in photochemical [2+2] cycloaddition reactions, most notably the Paternò-Büchi reaction with alkenes to form oxetanes. nih.gov While specific studies on this compound are not available, the general principles of photochemistry suggest that its carbonyl group could be reactive under photochemical conditions. The photochemical excitation of a ketone to its excited state is the initial step in these reactions. nih.gov

The application of [2+2] photocycloaddition has been a powerful tool in the synthesis of complex molecules, including those with hydroazulene skeletons. For instance, the irradiation of a cyclopentenone derivative with another alkene has been used to construct a cyclobutane (B1203170) ring, which is then fragmented to create the seven-membered ring of a hydroazulene. nih.gov This highlights the utility of [2+2] cycloadditions in building the core structure of azulene-related compounds.

Furthermore, intramolecular [2+2] photocycloadditions of ketones with tethered alkenes are well-established methods for creating polycyclic systems. nih.gov For this compound, if a suitable alkene moiety were present elsewhere in the molecule or introduced as a reactant, a [2+2] cycloaddition could potentially lead to novel and complex fused-ring structures. The regioselectivity and stereoselectivity of such reactions would be of significant interest.

It is important to note that the photochemistry of azulene derivatives can be complex. The low-lying excited states of the azulene nucleus might interfere with or participate in the photochemical reactions of the ketone functionality. acs.org

Redox Behavior and Electron Transfer Mechanisms

The electrochemical properties of azulene and its derivatives are a direct consequence of their unique electronic structure. Azulenes are characterized by an electron-rich five-membered ring and an electron-poor seven-membered ring, which allows them to undergo both oxidation and reduction processes. upb.ro The capture or release of an electron can lead to the formation of stabilized radical anions or cations. mdpi.com

The redox potentials of azulene derivatives are highly sensitive to the nature and position of substituents on the azulene core. upb.rouniv-ovidius.ro Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. For this compound, the fused ring system and the carbonyl group would be expected to significantly influence its redox behavior.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques used to study the redox properties of azulene compounds. upb.rouniv-ovidius.rorsc.org Studies on various azulene derivatives have shown that they can exhibit multiple, often reversible, oxidation and reduction waves. rsc.org For example, diazulene-fused heptacyclic aromatic compounds display two distinct oxidation and two reduction waves, corresponding to the sequential removal or addition of electrons from the two azulene units. rsc.org

The oxidation of azulene itself is known to be a one-electron process that forms a stable azulenylium carbocation. rsc.org The presence of a carbonyl group, as in this compound, would likely increase the oxidation potential compared to unsubstituted azulene due to its electron-withdrawing nature. The reduction process would involve the acceptance of electrons into the π-system, with the carbonyl group also playing a role in stabilizing the resulting anion. The electrochemical behavior of several azulene derivatives is summarized in the table below to illustrate the range of observed redox potentials.

Table 2: Redox Potentials of Selected Azulene Derivatives

Compound Oxidation Potential(s) (V) Reduction Potential(s) (V) Reference
5-Azulene-1-il-methylen-2,2-dimethyl- upb.romdpi.comdioxane-4,6-dione +0.87, +1.10 -1.37, -2.25 univ-ovidius.ro
Diauleno[2,1-a:2',1'-h]anthracene +0.52, +0.81 -1.49, -1.82 rsc.org
Diauleno[2,1-a:1',2'-j]anthracene +0.59, +0.84 -1.54, -1.89 rsc.org
Diauleno[2,1-a:1',2'-i]phenanthrene +0.58, +0.87 -1.53, -1.87 rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Spectral Shifts

The electronic absorption spectra of cyclohepta[a]azulen-5-one derivatives are influenced by their unique fused-ring structures. The introduction of various substituent groups can lead to significant shifts in the absorption maxima. For instance, the introduction of diarylamino groups at specific positions of the azulene (B44059) core can invert the order of molecular orbital energy levels, leading to a substantial increase in absorbance in the visible region. dntb.gov.ua This phenomenon allows for the tuning of the electronic properties of these compounds.

In acidic environments, such as a solution containing trifluoroacetic acid, some benz[a]azulene (B15497227) derivatives, which share a similar structural motif, have been observed to exhibit remarkable luminescence. acs.org This suggests that protonation can significantly alter the electronic states and transitions within the molecule. The study of benzocyclohepta[a]azulenylium ions, formed from related ketone precursors in acidic media, reveals considerable red shifts in their longest absorption maxima compared to the neutral species, highlighting the impact of charge on the electronic structure. nih.gov

The table below summarizes the electronic absorption data for a related compound, illustrating the typical spectral characteristics observed in this class of molecules.

Compound Solvent Absorption Maxima (λmax in nm)
1H-Cyclohepta[2,1-b:3,4-b']diindoleChloroform268, 320, 380, 520

This table presents data for a structurally related compound to provide context for the electronic absorption properties discussed.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of organic molecules like 5H-Cyclohepta[a]azulen-5-one.

Electron impact mass spectrometry (EI-MS) is a common technique used to analyze such compounds. arkat-usa.org The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For aromatic systems, the molecular ion peak is often strong due to the stability of the structure. libretexts.org

Fragmentation of the molecular ion provides valuable structural information. libretexts.org The fragmentation patterns are influenced by the stability of the resulting fragment ions. In ketones, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org For complex molecules, rearrangements of the molecular skeleton can also occur, leading to the formation of various odd-electron ions. arkat-usa.org The fragmentation of related cyclohepta[b]indole derivatives often involves the loss of small neutral molecules or radicals, providing clues to the connectivity of the atoms within the molecule. derpharmachemica.com

The following table shows mass spectral data for a related azaazulene derivative, demonstrating the determination of its molecular mass and a key fragment.

Compound Molecular Formula Calculated HRMS (M+) Found HRMS (M+) Key Fragment (m/z)
1H-Cyclohepta[2,1-b:3,4-b']diindoleC₁₉H₁₂N₂268.1001268.1001134

This data is for a related compound and illustrates the type of information obtained from high-resolution mass spectrometry (HRMS). sapub.org

Photoionization mass spectrometry (PIMS) is a soft ionization technique that can be particularly useful for the gas-phase analysis of molecules, sometimes providing complementary information to EI-MS. nih.govelettra.eu This method uses photons to ionize molecules, which can be advantageous for studying isomers and complex mixtures. rsc.org For instance, PIMS has been instrumental in the gas-phase identification of azulene and its isomer naphthalene. rsc.org The ionization energy is a key parameter in PIMS, and different isomers can often be distinguished by their distinct ionization thresholds. rsc.org This technique has also been applied to study the fragmentation patterns of various organic compounds in the gas phase. elettra.euacs.org While specific data for this compound is not detailed in the provided search results, the principles of PIMS are broadly applicable to its analysis.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govveranova.comazolifesciences.com

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons. taylorfrancis.comglobalresearchonline.netbyjus.com While most stable organic molecules, including likely this compound in its ground state, are not paramagnetic, ESR can be used to study their radical anions or cations. rsc.org These radical species can be generated chemically or electrochemically. The resulting ESR spectrum provides information about the distribution of the unpaired electron's spin density within the molecule, which is reflected in the hyperfine coupling constants. rsc.org For instance, ESR studies of the radical anion of 5H-dibenzo[a,d]cyclohepten-5-one, a structurally related ketone, allowed for the assignment of coupling constants to specific protons with the aid of molecular orbital calculations. rsc.org Such studies can offer insights into the electronic structure of the frontier molecular orbitals. illinois.edu

Analysis of Radical States and Electron Distribution

The generation and characterization of the radical anion of this compound are pivotal for understanding its electronic behavior. While direct experimental data on the radical anion of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the detailed analysis of structurally analogous compounds. One such analog is 5H-dibenzo[a,d]cyclohepten-5-one, where the azulene moiety is replaced by a dibenzo system. The study of its radical anion via Electron Spin Resonance (ESR) spectroscopy, coupled with theoretical calculations, provides a robust framework for predicting and understanding the properties of the this compound radical anion. rsc.org

Radical anions of such ketones are typically generated by chemical or electrochemical reduction. For instance, reduction with an alkali metal like sodium or potassium in an aprotic solvent such as 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF) is a common method. wikipedia.org The resulting radical anion, possessing an unpaired electron, becomes amenable to study by ESR spectroscopy. researchgate.net

The ESR spectrum of a radical anion provides information about the distribution of the unpaired electron's spin density across the molecule through hyperfine coupling to magnetic nuclei, primarily protons (¹H). utexas.edu The magnitude of the hyperfine coupling constants (hfc's) is proportional to the spin density at the corresponding nucleus.

In the case of the analogous 5H-dibenzo[a,d]cyclohepten-5-one radical anion, the experimental ESR spectrum has been successfully interpreted, and the proton hyperfine coupling constants have been assigned with the aid of Hückel Molecular Orbital (HMO) and McLachlan Self-Consistent Field (SCF) calculations. rsc.org These theoretical approaches are instrumental in correlating the experimental hfc's with the calculated spin densities at different positions in the molecule.

Based on the analysis of its dibenzo analog, the radical anion of this compound is expected to exhibit a complex and informative ESR spectrum. The spin density would be delocalized over the entire π-system, with significant populations anticipated on the azulene core and the cycloheptenone ring. The unique electronic nature of the azulene system, with its inherent dipolar character arising from the fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring, would significantly influence the electron distribution in the radical anion.

The table below presents the experimental proton hyperfine coupling constants for the radical anion of the analogous compound, 5H-dibenzo[a,d]cyclohepten-5-one, which serves as a predictive model for the types of values that might be expected for the radical anion of this compound.

Table 1: Experimental Proton Hyperfine Coupling Constants for the Radical Anion of 5H-Dibenzo[a,d]cyclohepten-5-one. rsc.org
PositionHyperfine Coupling Constant (Gauss)
1, 90.40
2, 81.50
3, 71.20
4, 62.80
10, 113.50

For the this compound radical anion, one would anticipate a different set of hyperfine coupling constants due to the distinct electronic landscape of the azulene nucleus compared to the benzene (B151609) rings in the dibenzo analog. The electron-donating character of the five-membered ring and the electron-accepting nature of the seven-membered ring in the azulene core would lead to a unique spin density distribution. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be essential to accurately predict these values and to interpret the experimental ESR spectrum. These calculations would model the singly occupied molecular orbital (SOMO) of the radical anion, revealing the regions of highest spin density. acs.org

Furthermore, more advanced techniques like Electron Nuclear Double Resonance (ENDOR) spectroscopy could provide even more precise measurements of the hyperfine coupling constants and resolve smaller, unresolvable couplings in the standard ESR spectrum. libretexts.org This would allow for a more detailed mapping of the electron distribution and a deeper understanding of the electronic perturbations induced by the formation of the radical anion state in this compound.

Computational Chemistry and Theoretical Studies of Electronic Structure

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic behavior of molecules like 5H-Cyclohepta[a]azulen-5-one. By calculating the molecular orbitals, we can predict various chemical and physical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr

For azulene (B44059) derivatives, the distribution of HOMO and LUMO orbitals is often spread across the entire π-system. mdpi.com In the case of this compound, it is anticipated that the HOMO would be delocalized over the electron-rich azulene core, while the LUMO would also be distributed across the conjugated system, with potential localization influenced by the carbonyl group. The introduction of electron-donating or -withdrawing groups can significantly alter the energies of these frontier orbitals. mdpi.com For instance, studies on related azulene derivatives have shown that the HOMO-LUMO gap can be tuned by chemical modifications. mdpi.com

Molecular OrbitalDescriptionSignificance
HOMO Highest energy orbital occupied by electrons.Indicates the ability to donate electrons (nucleophilicity).
LUMO Lowest energy orbital not occupied by electrons.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability. A larger gap indicates higher stability. dergipark.org.tr

Understanding Electronic Transitions and Energy Gaps

The HOMO-LUMO energy gap is directly related to the electronic transitions observed in a molecule's UV-Vis spectrum. The absorption of light can promote an electron from the HOMO to the LUMO, and the energy required for this transition corresponds to the HOMO-LUMO gap. nih.gov For many azulene-based systems, these transitions occur in the visible region of the electromagnetic spectrum, contributing to their characteristic colors. nih.gov

In π-extended azulene systems, the HOMO-LUMO gap tends to be smaller, leading to absorptions at longer wavelengths, sometimes extending into the near-infrared (NIR) region. d-nb.infonih.gov The fusion of the cyclohepta ring and the presence of the carbonyl group in this compound are expected to influence the energy gap. Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the energies of these electronic transitions, providing valuable information that correlates with experimental spectroscopic data. rsc.org

Aromaticity and Stability Assessments

The aromaticity of this compound is a complex feature arising from its fused-ring structure. Computational methods are essential for quantifying the aromatic character of the different rings within the molecule.

Nucleus Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. researchgate.net It involves calculating the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic character. nih.gov

For azulene and its derivatives, NICS calculations typically reveal that the five-membered ring is more aromatic than the seven-membered ring. d-nb.infonih.gov In studies of azaazulenes, it has been shown that the position of nitrogen substitution significantly affects the NICS values and thus the aromaticity of the rings. researchgate.netbeilstein-journals.org For this compound, it is expected that the five- and seven-membered rings of the azulene core will retain some of their aromatic character, though this may be modulated by the fused cyclohepta ring and the carbonyl group. In some complex azulene-embedded nanographenes, the azulene subunit does not exhibit typical aromaticity, as the electronic properties are dominated by the surrounding benzenoid rings. acs.org

Ring SystemExpected NICS Value TrendAromatic Character
Five-membered ring (azulene core)More NegativeAromatic
Seven-membered ring (azulene core)Less NegativeModerately Aromatic
Fused Cyclohepta ringNear Zero/Slightly NegativeLikely Non-aromatic to weakly aromatic

Total Electronic Energy Computations

The total electronic energy, calculated using methods like DFT, is a fundamental measure of a molecule's stability. researchgate.net By comparing the total electronic energies of different isomers or related structures, one can assess their relative stabilities. For azaazulenes, it has been demonstrated that the stability is highly dependent on the position of the nitrogen atoms, with adjacent nitrogens generally leading to decreased stability. researchgate.net While specific total electronic energy values for this compound are not available in the provided context, theoretical calculations would be instrumental in comparing its stability to other isomers and related polycyclic aromatic hydrocarbons. These calculations can also help in understanding the thermodynamic feasibility of its synthesis. nih.gov

Influence of Heteroatoms and Substituents on Aromaticity

The introduction of heteroatoms and various substituent groups can significantly alter the aromatic character of the azulene core within this compound and its derivatives. Theoretical studies on aza-analogs of azulene, where carbon atoms are replaced by nitrogen, reveal that the position and number of these heteroatoms strongly influence the molecule's stability and aromaticity. researchgate.netresearchgate.net

Studies on other heterocyclic systems provide broader context. For instance, in heterocirculenes, the arrangement of heteroatom-containing rings (like thiophene) and benzene (B151609) rings affects conjugation and, consequently, aromaticity. rsc.org Similarly, in B2N2-dibenzo[a,e]pentalenes, the introduction of boron and nitrogen atoms creates complex current pathways and alters the antiaromatic character of the pentalene (B1231599) moiety. rsc.org These findings underscore the principle that heteroatoms modulate the electronic structure and aromaticity of polycyclic systems.

The effect of substituents is also a critical factor. Electron-donating and electron-withdrawing groups can tune the electronic properties of the azulene system. rsc.org For example, in a large set of substituted azulene derivatives, the nature, number, and position of these substituents were found to be critical in determining the energy gap between the lowest singlet and triplet excited states (ΔEST). rsc.org

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for elucidating the electronic structure, geometry, and properties of molecules like this compound. These methods have been successfully applied to analyze the configurational and conformational aspects of related complex molecules. acs.org For instance, a combination of DFT calculations with experimental infrared (IR) and vibrational circular dichroism (VCD) spectra has been used to unequivocally determine the absolute configurations of chiral molecules. acs.org

Ab initio quantum mechanics has been employed to investigate the two primary structures of azulene, revealing the importance of electron correlation in correctly predicting the minimum energy structure. researchgate.net For azulene and its derivatives, time-dependent DFT (TD-DFT) and multi-reference multi-root configuration interaction (MRD-CI) methods have been used to study their excited states and vibrational energy levels. researchgate.net

Recent advancements in DFT include the development of double-hybrid functionals, which have shown robust performance in predicting the excited-state energies of systems with small singlet-triplet energy gaps, a characteristic feature of some azulene derivatives. rsc.org These calculations are crucial for understanding the photophysical properties of these compounds. rsc.org Furthermore, DFT calculations have been instrumental in studying the spin states of complex polycyclic aromatic compounds containing five-membered rings, such as dehydrogenated truxene (B166851) molecules, by analyzing the spin density distribution. chinesechemsoc.org

The following table provides an example of data that can be obtained from DFT calculations, in this case for substituted azulene derivatives, illustrating the impact of substituents on electronic properties. rsc.org

MoleculeS1 ← S0 Excitation Energy (eV)T1 ← S0 Excitation Energy (eV)ΔEST (eV)
Diamine-substituted pentazine>0.10Not specified>0
Dimethylamine-substituted pentazine>0.10Not specified>0
Dimethylamine-substituted heptazine>0.05Not specified<0
Triamine-substituted pentazine>0.05Not specified<0
Trimethylamine-substituted pentazine>0.05Not specified<0

This table is illustrative of the type of data generated from DFT calculations on related complex heterocyclic systems. The values are qualitative indicators of oscillator strength (fosc) and the sign of the singlet-triplet energy gap (ΔEST).

Simulations of Molecular Dynamics and Conformations

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior and conformational landscape of complex molecules like this compound and its derivatives in various environments. ua.ac.be These simulations model the movement of atoms over time, providing insights into how the molecule flexes, vibrates, and interacts with its surroundings. ua.ac.be

For flexible molecules, DFT calculations can predict the existence of multiple populated conformations. acs.org MD simulations can then be used to explore the transitions between these conformations and their relative stabilities. This is particularly relevant for understanding how the molecule behaves in solution or when interacting with a biological receptor.

In the context of drug design and molecular recognition, MD simulations are invaluable for studying ligand-protein interactions. For example, simulations have been used to investigate how ligands bind to receptors, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govmdpi.commdpi.com By analyzing the trajectory of a ligand in a binding pocket, researchers can assess the stability of the complex and the role of specific functional groups. nih.govmdpi.com

Key metrics from MD simulations that provide insight into conformational stability and binding include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the molecule or a complex. A stable system will exhibit low RMSD fluctuations after an initial equilibration period. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.govmdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the course of the simulation, quantifying the stability of key interactions. mdpi.com

The table below illustrates the type of data that can be extracted from an MD simulation analysis, in this case, the hydrogen bond occupancy between a ligand and a protein receptor. mdpi.com

Ligand Functional GroupReceptor ResidueH-Bond Occupancy (%)
Pyrazole RingSer-117 (Pocket AB)63.3
Pyrazole RingSer-117 (Pocket AB)46.5
Pyrazole RingSer-117 (Pocket A'B')37.0
Pyrazole RingSer-117 (Pocket A'B')55.8
Amide GroupThr-119 (Monomer B)6.2

This table is an example from a study on a different molecular system, demonstrating how MD simulations can quantify the stability of interactions that define a molecule's conformation and binding mode.

Through such computational studies, a detailed, dynamic picture of this compound's conformational preferences and potential interactions can be developed, complementing the static information provided by electronic structure calculations.

Advanced Applications in Materials Science and Organic Electronics

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily reliant on the charge transport characteristics of the organic semiconductor used. mdpi.com The key metrics for an OFET's performance include charge transport mobility (µ), the threshold voltage, and the current on/off ratio. mdpi.com Derivatives of azulene (B44059) have been investigated as the active semiconductor layer in OFETs, showing potential for high-performance devices. mdpi.com

Charge carrier mobility is a critical parameter that determines how efficiently charges (holes or electrons) move through the semiconductor material. researchgate.net The charge transport mechanism in organic semiconductors can range from band-like behavior to hopping transitions, depending on factors like intermolecular electronic coupling and electron-phonon coupling. researchgate.net For azulene-based materials, molecular design plays a crucial role in optimizing this mobility.

Key strategies to enhance charge carrier mobility include extending the π-conjugated system of the molecule and ensuring a planar molecular structure. mdpi.com A more expansive conjugated system facilitates charge transfer within a single molecule, which can lead to a significant improvement in carrier mobility. mdpi.com For instance, research into conjugated polymers incorporating azulene units has demonstrated their potential for achieving high charge mobility. mdpi.commdpi.com One such polymer, P(AzIDTT-PhC6), which features an extended π-conjugation with additional thiophene-fused rings, exhibited superior performance with a hole mobility reaching 0.46 cm² V⁻¹ s⁻¹. mdpi.com In contrast, related polymers with smaller conjugated systems showed significantly lower mobilities. mdpi.com

The arrangement of molecules in the solid state also profoundly affects charge transport. Disordered packing, which can be induced by bulky or branched side chains, can hinder the formation of effective π–π stacking interactions between molecules, thereby reducing mobility. doaj.org The charge transport process in OFETs involves charges being injected from an electrode, moving through the semiconductor layer, and being collected at the opposite electrode. mdpi.com Therefore, aligning the frontier molecular orbital levels (HOMO and LUMO) of the semiconductor with the work function of the electrodes is essential for efficient charge injection. mdpi.com

CompoundReported Hole Mobility (μh)Key Structural Feature
P(AzIDTT-PhC6)0.46 cm² V⁻¹ s⁻¹Extended π-conjugation with two thiophene-fused rings mdpi.com
P(AzIDT-PhC6)0.12 cm² V⁻¹ s⁻¹Less extended conjugation mdpi.com
P(AzIDT-C6)0.016 cm² V⁻¹ s⁻¹Less extended conjugation mdpi.com

Perovskite Solar Cells

Perovskite solar cells have emerged as a highly promising photovoltaic technology. The efficiency and stability of these devices are critically dependent on the charge-transporting materials used within their architecture, particularly the hole transport material (HTM). An ideal HTM should possess several key properties, including high hole mobility, appropriate energy levels that align with the perovskite's valence band for efficient hole extraction, and good film-forming capabilities.

Azulene derivatives have been successfully designed and synthesized for use as HTMs in perovskite solar cells. The unique electronic structure of the azulene core allows for the tuning of HOMO and LUMO energy levels to facilitate efficient charge transfer from the perovskite layer. By modifying the azulene core with various functional groups, researchers can optimize the material's properties for solar cell applications.

In one study, a tetra-substituted azulene derivative was used as an HTM, achieving a power conversion efficiency (PCE) of 16.5%. This performance was superior to that of the standard and widely used HTM, Spiro-OMeTAD, under similar conditions. The improved performance was attributed to favorable hole mobility and efficient hole collection at the perovskite/HTM interface. The spatial arrangement of substituents on the azulene core can also improve the material's solubility and reduce crystallinity, which is beneficial for forming the uniform thin films required for efficient device fabrication.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE)Note
Tetra-substituted azulene 116.5%Demonstrated superior performance to the standard HTM.
Azu-Py-OMeTPA18.10%An azulene core with a 4-pyridyl group to adjust energy levels.
Spiro-OMeTAD (Reference)~15-20% (Typical)Commonly used standard HTM for comparison.

Electrochromic (EC) Materials

Electrochromic materials are capable of changing their optical properties, such as color, in response to an applied electrical potential. This phenomenon occurs due to electrochemical oxidation and reduction (redox) reactions that alter the electronic structure of the material. mdpi.com Conducting polymers and other conjugated organic molecules are often explored for these applications because their π-conjugated electronic systems can be readily modified through redox processes. mdpi.com

Azulene derivatives have been identified as compounds with remarkable electrochromic behavior. researchgate.net The unique "push-pull" electronic structure of the azulene core makes it susceptible to both oxidation and reduction processes, which is the fundamental requirement for electrochromism. researchgate.net By applying an external voltage, the azulene-based material can be switched between different redox states.

Each redox state possesses a distinct electronic configuration, which in turn leads to a different absorption spectrum. For example, in its neutral state, the material might absorb light in one region of the spectrum, appearing as a certain color. When oxidized or reduced, the change in its electronic structure shifts the absorption to a different wavelength, resulting in a visible color change. mdpi.com The specific redox potentials and the resulting optical changes can be finely tuned by attaching different electron-donating or electron-withdrawing substituents to the azulene skeleton. researchgate.net This tunability makes azulenone derivatives promising candidates for applications in smart windows, displays, and sensors. researchgate.netnih.gov

Conducting Polymers and Molecular Wires

Conducting polymers are organic macromolecules that possess electrical conductivity due to their extended π-conjugated systems. mdpi.com Molecular wires are single-molecule or nanoscale oligomeric structures designed to conduct electricity, forming the basis for molecular-scale electronics. azom.comosaka-u.ac.jp The goal is to create highly efficient charge transport pathways at the nanoscale. azom.com

In the context of molecular wires, the consistent alignment of energy levels along a molecular chain is crucial for efficient electron hopping and high conductivity. azom.comosaka-u.ac.jp The well-defined structure of azulenone derivatives makes them attractive building blocks for constructing such wires. By linking these units together, it is possible to create oligomers with highly delocalized electronic states that facilitate charge transport. nih.gov The development of these materials could lead to novel organic electronic devices that are fabricated with more environmentally friendly methods compared to traditional silicon-based technologies. azom.com

Optical Filters and Coatings

The potential utility of 5H-Cyclohepta[a]azulen-5-one and related azulenic compounds in optical filters and coatings stems from their unique photophysical characteristics. Unlike their colorless benzenoid isomer, naphthalene, azulenes are known for their distinct coloration and strong absorption of visible light. This is a direct consequence of their non-alternant hydrocarbon structure, which results in a significantly smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.gov

This inherent property allows for strong light absorption in the visible and near-infrared regions of the spectrum. By chemically modifying the azulene core, it is possible to tune these absorption characteristics, allowing for the design of materials that can selectively filter specific wavelengths of light. This tunability makes azulene-based compounds promising candidates for incorporation into advanced optical coatings and filters for applications in optoelectronic devices, sensing, and data storage. optical-coatings.com

Furthermore, many azulene derivatives exhibit significant nonlinear optical (NLO) properties. rsc.orgsemanticscholar.orgrsc.org Materials with strong NLO responses are critical for applications such as optical switching and frequency conversion. The inherent dipole moment of the azulene core, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring, contributes to these enhanced NLO effects. nih.gov The incorporation of such molecules into polymer films or coatings could lead to the development of next-generation photonic devices. While specific applications of this compound in commercial optical filters are not yet established, the foundational properties of its core structure are a subject of ongoing research.

Table 1: Optical Properties of Selected Azulene-Embedded Polycyclic Aromatic Hydrocarbons (PAHs)

Carbonaceous Nanostructures

The incorporation of non-hexagonal rings into the graphitic lattice of carbon nanostructures is a key strategy for tuning their electronic properties and controlling their morphology. The fused pentagon-heptagon structure of the azulene unit within this compound makes it a prime candidate as a building block for novel, non-benzenoid carbonaceous nanomaterials. nih.govbeilstein-journals.org

Bottom-up synthesis from molecular precursors allows for the precise construction of nanographenes with atomically defined structures. beilstein-journals.org Using azulene-containing precursors is a validated method for introducing topological defects into the graphene lattice, which can dramatically alter the material's properties. The presence of the seven-membered ring, in particular, induces curvature in the otherwise planar graphene sheet.

Recent advances in organic synthesis have enabled the creation of various nanographenes and polycyclic aromatic hydrocarbons (PAHs) that feature embedded azulene units. nih.govacs.org These molecules often exhibit non-planar, curved, or contorted structures. This structural deviation from planarity is of high interest for creating three-dimensional carbon architectures and for modulating intermolecular interactions (π-π stacking) in the solid state, which is crucial for charge transport in organic electronic devices.

The azulene molecule is considered a fundamental molecular building block for saddle-shaped carbonaceous nanostructures. nih.govnih.gov In differential geometry, the introduction of rings larger than six members (like the heptagon in cyclohepta[a]azulen-5-one) into a hexagonal lattice induces negative Gaussian curvature. This is in contrast to the positive curvature induced by pentagons, which leads to fullerene-like structures.

The repeated and ordered incorporation of seven-membered rings can thus lead to negatively curved, saddle-shaped aromatic systems, also known as "schwarzites" in their theoretical three-dimensional form. The gas-phase formation of azulene is considered a potential initial step in the bottom-up cosmic formation of such saddle-shaped PAHs. nih.govnih.gov Synthetic strategies, particularly on-surface synthesis, are being explored to build these complex, non-planar nanostructures, with azulene-containing molecules serving as key precursors. beilstein-journals.org The unique topology of these saddle-shaped systems is predicted to result in exotic electronic and magnetic properties not found in planar graphene.

Table 2: Examples of Synthesized Azulene-Containing Carbonaceous Nanostructures

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

While specific syntheses for 5H-Cyclohepta[a]azulen-5-one have been reported, such as those proceeding from the cyclohept[a]azulenylium ion, there remains considerable scope for the development of more efficient, versatile, and scalable synthetic routes. researchgate.net Future efforts could be directed toward modern catalytic and cycloaddition methodologies that have proven effective for other azulenone systems.

Key research avenues include:

Intramolecular Cyclization of Diazoketones: The rhodium(II)-catalyzed intramolecular Buchner reaction, a powerful method for transforming aromatic rings into cycloheptatrienes, presents a promising strategy. rsc.org This approach could offer a direct route to the core azulenone structure from appropriately designed α-diazoketone precursors, enabling the synthesis of a variety of substituted derivatives. rsc.org

[8+2] Cycloaddition Strategies: The reaction of 2H-cyclohepta[b]furan-2-ones with various electron-rich partners is a cornerstone of azulene (B44059) synthesis. mdpi.comresearchgate.net Adapting this powerful [8+2] cycloaddition methodology to precursors suitable for forming the this compound skeleton could provide a convergent and modular synthetic entry point.

Keten-Based Annulations: The reaction of 2-phenyl-2-acylketenes with alkynyl ethers has been shown to produce other azulenone frameworks. acs.org Exploring analogous reactions tailored to produce the cyclohepta[a]azulene ring system could represent another innovative synthetic pathway.

Gas-Phase Synthesis: On a more exploratory front, investigations into the gas-phase formation of azulenic systems from precursors like indene (B144670) offer a "bottom-up" synthetic paradigm. acs.orgnih.gov While challenging to control, such studies could provide fundamental insights into the formation of complex polycyclic aromatics and potentially lead to entirely new production methods. nih.govuhmreactiondynamics.org

Table 1: Proposed Novel Synthetic Strategies for this compound Derivatives

Synthetic StrategyKey PrecursorsPotential AdvantagesReference Concept
Intramolecular Buchner Reactionα-Diazoketones with an appended aromatic ringHigh efficiency, stereoselective, access to complex derivatives. rsc.org
[8+2] CycloadditionSubstituted 2H-cyclohepta[b]furan-2-ones and alkynes/enaminesModular, convergent, good functional group tolerance. mdpi.comresearchgate.net
Ketene AnnulationAcylketenes and functionalized alkynyl ethersMild reaction conditions, access to unique substitution patterns. acs.org

Exploration of New Reactivity Modes

The reactivity of this compound is largely centered on its fused aromatic core and its ketone functionality. Systematic exploration of its reaction space is crucial for generating novel derivatives and larger molecular architectures.

Future research should focus on:

Reactions with Ketenes: The reaction of 5H-cyclohept[a]azulen-5-ones with haloketenes, such as chloroketene, is known to produce dicyclohepta[cd,gh]pentalene, a fascinating bridged acs.organnulene system. researchgate.netmdpi.com Further investigation into this transformation with a wider range of substituted ketenes could yield a family of novel, non-planar π-conjugated hydrocarbons.

Ylide Chemistry: A novel reaction with a sulfur ylide has been reported to form a new heterocyclic system from the this compound core. researchgate.net This avenue is ripe for expansion, and studying the reactions with various phosphorus, sulfur, and nitrogen ylides could lead to a diverse array of fused heterocyclic compounds with unique photophysical properties.

Functionalization of the Carbonyl Group: The ketone moiety is a prime handle for chemical modification. Standard transformations such as reduction to the corresponding alcohol, Grignard additions, and Wittig-type olefinations could be used to synthesize new families of derivatives where the electronic properties of the core π-system are systematically tuned.

Cross-Coupling Reactions: Building upon methods used for simpler azulenes, the application of modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to halogenated or borylated derivatives of this compound would enable its use as a scaffold for constructing larger, well-defined conjugated materials. mdpi.com

Table 2: Explored and Potential Reactivity of this compound

Reaction TypeReagent ClassProduct TypeStatus/PotentialReference
CycloadditionHaloketenesDicyclohepta[cd,gh]pentalenesExplored; scope for expansion. researchgate.netmdpi.com
AnnulationSulfur YlidesFused HeterocyclesReported; significant potential for exploration. researchgate.net
Carbonyl ChemistryOrganometallics, Reducing AgentsAlcohols, AlkenesUnexplored; high potential for new derivatives.N/A
Cross-CouplingOrganoborons, OrganostannanesAryl/Alkynyl-substituted derivativesUnexplored; key for materials synthesis. mdpi.com

Advanced Computational Modeling for Predictive Design

Computational chemistry provides an indispensable toolkit for understanding the fundamental properties of complex molecules like this compound and for guiding the design of new derivatives and materials.

Future computational studies should include:

DFT for Ground-State Properties: Detailed Density Functional Theory (DFT) calculations are needed to map the electronic structure, molecular orbitals (HOMO/LUMO), and degree of aromaticity in the constituent rings, for which Nucleus-Independent Chemical Shift (NICS) calculations would be particularly insightful. researchgate.net

Modeling Excited States: For applications in optoelectronics, accurate prediction of excited-state energies is paramount. The use of modern, high-accuracy methods like double-hybrid density functionals is essential for calculating the singlet-triplet energy gap (ΔEST) and predicting photophysical properties such as absorption and emission wavelengths. rsc.org This is especially relevant as some azulene derivatives are known to exhibit unusual excited-state ordering. rsc.org

Reaction Mechanism Simulation: Computational modeling of potential synthetic pathways, such as the Buchner reaction or cycloadditions, can provide valuable mechanistic insights, predict reaction barriers, and help optimize reaction conditions, thereby accelerating experimental discovery.

In Silico Screening: A computational library of virtual derivatives of this compound can be generated and screened for desirable electronic properties (e.g., band gap, charge mobility) to identify the most promising candidates for synthesis and testing in materials science applications.

Table 3: Recommended Computational Studies for this compound

Computational MethodTarget PropertyPurpose and ApplicationReference Concept
DFT with NICSAromaticity, Electronic StructureUnderstanding stability and reactivity of the core structure. researchgate.net
TD-DFT / Double-Hybrid DFTExcited States (S₁, T₁), ΔESTPredicting photophysical properties for OLEDs and sensor applications. rsc.org
Transition State SearchingReaction Energy ProfilesGuiding the development of new synthetic pathways. rsc.org
Molecular Dynamics (MD)Bulk Morphology, Intermolecular InteractionsPredicting solid-state packing and charge transport in materials. uhmreactiondynamics.org

Integration into Emerging Material Architectures

The unique structural and electronic features of this compound make it an attractive building block for a range of advanced functional materials. Its extended π-conjugation, inherent dipole moment from the azulene moiety, and rigid framework are all desirable characteristics.

Promising areas for integration include:

Organic Semiconductors: Azulene derivatives have shown promise in organic field-effect transistors (OFETs). researchgate.net The larger conjugated system of this compound could be exploited to create new p-type or n-type semiconducting materials with potentially high charge carrier mobilities.

Conjugated Polymers: Incorporation of the this compound unit into the backbone of a conjugated polymer could lead to materials with low band gaps and interesting solid-state packing, suitable for applications in organic photovoltaics (OPVs) and flexible electronics. The attempted polymerization of related benzazulenones suggests this is a feasible, though potentially challenging, direction. rsc.org

Emissive Materials for OLEDs: If computational models and subsequent experiments reveal favorable photoluminescent properties, derivatives of this compound could function as novel emitters or host materials in organic light-emitting diodes (OLEDs).

Precursors to Nanocarbon Structures: The fusion of five- and seven-membered rings is a key feature of non-planar or "warped" nanographenes. acs.org this compound could serve as a molecular precursor in bottom-up syntheses of novel, saddle-shaped nanocarbon fragments, which are of immense interest for their unique electronic properties and potential applications in molecular electronics. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5H-cyclohepta[A]azulen-5-one, and what experimental conditions are critical for reproducibility?

  • Methodological Answer : The synthesis involves a multi-step process starting from 2H-cyclohepta[b]furan-2-ones. Key steps include [8 + 2] cycloaddition reactions and subsequent oxidation. Critical parameters include temperature control (e.g., reflux in anhydrous THF at 80°C) and stoichiometric ratios of sulfur ylides for functionalization . For reproducibility, full spectral data (¹H/¹³C NMR, HRMS) and purification via column chromatography (silica gel, hexane/ethyl acetate) must be documented .

Q. How can researchers validate the identity and purity of newly synthesized this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • UV/Vis spectroscopy : Compare λmax values (e.g., 490 nm for compound 7 ) to reference data .
  • Cyclic voltammetry : Measure oxidation (Epol) and reduction (Ered) potentials (e.g., Epol = 5.0 V for compound 7 ) to confirm electronic properties .
  • HPLC : Ensure >95% purity using reverse-phase columns (C18, methanol/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in electrochemical data between structurally similar this compound derivatives?

  • Methodological Answer : Discrepancies in Ered values (e.g., compound 12 vs. 13 ) may arise from substituent effects or solvent interactions. To address this:

  • Control experiments : Repeat measurements in standardized solvents (e.g., DMF with 0.1 M TBAPF6) .
  • Computational modeling : Perform DFT calculations to correlate experimental Ered with LUMO energies .
  • Cross-validate : Compare with literature data on analogous azulene derivatives (e.g., benz[a]azulenes) .

Q. How can researchers optimize reaction conditions for novel heterocyclic systems derived from this compound?

  • Methodological Answer : For reactions with sulfur ylides (e.g., forming 5-oxa-5H-dicyclohepta[cd,hi]indene):

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance ylide reactivity .
  • Catalyst optimization : Evaluate Lewis acids (e.g., BF3·Et2O) to accelerate cyclization .
  • In-situ monitoring : Use TLC or UV/Vis spectroscopy to track intermediate formation .

Q. What methodologies enable systematic analysis of structure-property relationships in this compound derivatives?

  • Methodological Answer :

  • Electrochemical profiling : Tabulate Epol, Ered, and Emax values (see Table below) to correlate substituents with redox behavior .
  • Spectral libraries : Compile UV/Vis and fluorescence spectra (e.g., compound 5a : λem = 673 nm) to map electronic transitions .
  • Crystallography : Obtain single-crystal X-ray structures to link molecular geometry with reactivity .

Guidance for Literature Review

  • Prioritize authoritative reviews : E.g., Fischer (2009) on azulene heterocycles and Shoji et al. (2020) on fused azulenes .
  • Cross-reference synthesis protocols : Validate methods using peer-reviewed spectral repositories (e.g., ACS Publications ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.